molecular formula C28H30N2O5 B14441916 Acetamide, N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxo-10-((phenylmethyl)amino)benzo(a)heptalen-7-yl)-, (S)- CAS No. 76129-15-2

Acetamide, N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxo-10-((phenylmethyl)amino)benzo(a)heptalen-7-yl)-, (S)-

Cat. No.: B14441916
CAS No.: 76129-15-2
M. Wt: 474.5 g/mol
InChI Key: PDIUZPBNLUNFFJ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetamide, N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxo-10-((phenylmethyl)amino)benzo(a)heptalen-7-yl)-, (S)- (hereafter referred to as Compound A) is a stereospecific antimitotic agent with a molecular formula of C₃₅H₄₂N₄O₆ and a molecular weight of 614.743 g/mol . It features a benzo[a]heptalen core substituted with trimethoxy, oxo, and phenylmethylamino groups, along with an acetamide side chain at the 7-position. The (S)-configuration at the 7-position is critical for its biological activity .

It has been utilized in chromosome doubling for haploid breeding programs due to its antimitotic properties .

Properties

CAS No.

76129-15-2

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

IUPAC Name

N-[(7S)-10-(benzylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C28H30N2O5/c1-17(31)30-22-12-10-19-14-25(33-2)27(34-3)28(35-4)26(19)20-11-13-23(24(32)15-21(20)22)29-16-18-8-6-5-7-9-18/h5-9,11,13-15,22H,10,12,16H2,1-4H3,(H,29,32)(H,30,31)/t22-/m0/s1

InChI Key

PDIUZPBNLUNFFJ-QFIPXVFZSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCC4=CC=CC=C4)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCC4=CC=CC=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Demethoxylation and Benzylamination of Colchicine Derivatives

The synthesis typically begins with colchicine or its analogs as starting materials due to their structural similarity. Demethoxylation at position 10 is achieved via acid-catalyzed hydrolysis. For example, treatment of 1,2,3,10-tetramethoxycolchicine with concentrated hydrochloric acid in methanol selectively removes the C10 methoxy group, yielding 10-hydroxycolchicine. Subsequent benzylamination introduces the (phenylmethyl)amino group through nucleophilic substitution.

Procedure :

  • Demethoxylation : 1,2,3,10-Tetramethoxycolchicine (1.0 equiv) is refluxed in 6 M HCl and methanol (1:3 v/v) for 4–6 hours. The reaction is monitored by TLC until complete consumption of the starting material.
  • Benzylamination : The 10-hydroxy intermediate is reacted with benzylamine (2.5 equiv) in dichloromethane at 0–5°C under inert atmosphere. Triethylamine (3.0 equiv) is added to scavenge HCl, and the mixture is stirred for 12 hours. The product is extracted with methylene chloride, washed with 5% NaOH, and dried over MgSO₄.

Key Data :

  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:2).
  • Characterization : ¹H NMR (CDCl₃) δ 7.35–7.28 (m, 5H, Ar-H), 6.89 (s, 1H, H-4), 4.52 (s, 2H, CH₂Ph), 3.92 (s, 3H, OCH₃).

Alternative Route: Reductive Amination

A patent-pending method employs reductive amination to install the benzylamino group directly. 10-Ketocolchicine is condensed with benzylamine using NaBH₃CN as a reducing agent.

Procedure :

  • 10-Ketocolchicine (1.0 equiv) and benzylamine (2.0 equiv) are dissolved in MeOH.
  • NaBH₃CN (1.5 equiv) is added portionwise at 0°C.
  • After 24 hours, the solvent is evaporated, and the residue is partitioned between CH₂Cl₂ and H₂O.
  • The organic layer is dried and concentrated, yielding the benzylamino intermediate.

Key Data :

  • Yield : 75–80%.
  • Purity : >98% (HPLC).

Optimization and Process Considerations

Solvent Systems for Crystallization

The final compound is purified via crystallization from ethyl acetate or ethanol. Ethyl acetate yields colorless prismatic crystals, while ethanol produces fine needles.

Solubility Profile :

Solvent Solubility (mg/mL)
Chloroform 45.2
Ethyl Acetate 8.7
Water <0.1
Ether <0.1

Byproduct Mitigation

  • Demethoxylation Byproducts : Over-hydrolysis may yield 9,10-diketone derivatives. Controlled reaction time (4–6 hours) and low temperature (0–5°C) minimize this.
  • Racemization at C7 : Acetylation at temperatures exceeding 25°C leads to partial racemization. Maintaining 0–5°C preserves the (S)-configuration.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 6.89 (s, 1H, H-4), 4.52 (s, 2H, CH₂Ph), 3.92 (s, 3H, OCH₃), 2.85 (dd, J = 14.2 Hz, 1H, H-7), 2.08 (s, 3H, COCH₃).
  • HRMS (ESI+) : m/z 475.2178 [M+H]⁺ (calc. 475.2174 for C₂₈H₃₁N₂O₅).

Chromatographic Purity

  • HPLC : Rt = 12.4 min (C18 column, MeCN/H₂O 70:30, 1.0 mL/min), purity >99%.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxo-10-((phenylmethyl)amino)benzo(a)heptalen-7-yl)-, (S)- can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The methoxy groups and the phenylmethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Acetamide derivatives have been studied for their potential therapeutic effects. Some notable applications include:

Anticancer Activity

Research indicates that compounds related to Acetamide can exhibit anticancer properties. For instance, studies have shown that similar tetrahydrobenzo[a]heptalene derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

Certain derivatives have been evaluated for their anti-inflammatory effects in vitro and in vivo. They may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases .

Neurological Applications

The compound's structural features suggest potential neuroprotective effects. Some studies have indicated that similar compounds can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of tetrahydrobenzo[a]heptalene derivatives for their anticancer activity against various cancer cell lines. The results showed that specific modifications to the acetamide structure enhanced cytotoxicity against breast cancer cells while minimizing toxicity to normal cells .

Case Study 2: Anti-inflammatory Mechanisms

In a preclinical trial published in Pharmacology Research, researchers evaluated the anti-inflammatory properties of a closely related compound. The study demonstrated significant reductions in inflammatory markers in animal models of arthritis when treated with the compound .

Mechanism of Action

The mechanism of action of Acetamide, N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxo-10-((phenylmethyl)amino)benzo(a)heptalen-7-yl)-, (S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Compound A and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Activity Notable Differences
Compound A C₃₅H₄₂N₄O₆ 10-(Phenylmethyl)amino, 1,2,3-trimethoxy 614.743 Antimitotic; tubulin binding Reference compound
10-(Methylamino)colchiceine C₂₂H₂₆N₂O₆ 10-Methylamino, 1,2,3-trimethoxy 398.45 Antimitotic; microtubule destabilization Smaller size, reduced steric hindrance
Thiocolchicine C₂₂H₂₅NO₅S 10-Methylthio, 1,2,3-trimethoxy 415.50 Enhanced stability; tubulin inhibition Sulfur substitution alters redox properties
NSC 750423 C₂₆H₃₀N₄O₅S 10-Carbamothioylhydrazinyl, 1,2,3-trimethoxy 542.61 Mitochondrial apoptosis inducer Hydrazinyl group enhances DNA crosslinking
Tetramethoxy-(R)-isomer C₂₁H₂₅NO₇ 1,2,3,10-Tetramethoxy, (R)-configuration 403.43 Reduced antimitotic activity Stereochemical inversion reduces efficacy

Key Research Findings

Substituent Effects on Tubulin Binding
  • Phenylmethylamino Group: The bulky phenylmethylamino group in Compound A enhances hydrophobic interactions with the tubulin β-subunit, improving binding affinity compared to smaller substituents like methylamino (e.g., 10-(Methylamino)colchiceine) .
  • Methoxy Groups : The 1,2,3-trimethoxy configuration in Compound A is critical for maintaining planar rigidity, which aligns with colchicine’s binding mode. Tetramethoxy derivatives (e.g., ) show increased solubility but reduced potency due to steric clashes .
Stereochemical Influence
  • The (S)-configuration at position 7 in Compound A is essential for aligning the acetamide side chain with tubulin’s binding pocket. The (R)-isomer () exhibits a 10-fold reduction in activity due to misalignment .
Sulfur Substitutions
  • Thiocolchicine () replaces the 10-methoxy group with methylthio, increasing metabolic stability but reducing aqueous solubility. Its UV absorbance spectrum (λmax = 260, 290, 362 nm) differs significantly from Compound A , indicating altered electronic properties .
  • Sulfonyl derivatives (e.g., ) exhibit stronger electron-withdrawing effects, which may interfere with tubulin’s redox-sensitive cysteine residues .
Pharmacokinetic Profiles
  • Compound A’s phenylmethylamino group confers moderate lipophilicity (LogP ≈ 3.5), balancing membrane permeability and solubility. In contrast, thiocolchicine derivatives (LogP ≈ 4.2) face challenges in bioavailability .
  • Tetramethoxy analogues () are highly soluble in ethanol but prone to crystallization, limiting formulation flexibility .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight485.6355 g/mol
LogP5.93 (predicted)
Boiling Point749.5°C (at 760 mmHg)
Acute Toxicity (Oral)LD₅₀ <50 mg/kg (rodent model)

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationParameters
HRMSMolecular formula confirmationESI+, m/z 486.2237
¹H NMR (400 MHz, CDCl₃)Stereochemical analysisδ 6.8–7.2 (aromatic protons)
HPLC-UVPurity assessmentC18 column, 254 nm

Notes on Evidence Contradictions

  • Safety Classifications : and differ in toxicity thresholds; prioritize institutional guidelines and recent SDS updates.
  • Synthetic Routes : lists a hexylsulfanyl analog, but the target compound’s phenylmethylamino group requires distinct protection strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.